
5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% (5-DMSMP) is an organic compound that has been studied for its potential applications in scientific research. It is a highly pure compound that is widely used in laboratory experiments, and has been found to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% has been used in a wide range of scientific research applications, including the study of enzyme inhibition, protein folding, and drug-receptor interactions. It has also been used in the synthesis of other organic compounds, such as pyridines and quinolines. Additionally, 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% has been used in the synthesis of new drugs and drug analogs.
Mécanisme D'action
The mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed that the compound can interact with certain enzymes and proteins, resulting in inhibition or altered folding of the proteins. Additionally, it is believed that 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% can interact with drug receptors, leading to changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins, which can lead to changes in the biochemical pathways of cells. Additionally, it has been found to interact with certain drug receptors, leading to changes in their activity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% is relatively easy to synthesize, making it an ideal compound for use in scientific research. However, the mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% is not yet fully understood, so its effects may not be fully predictable.
Orientations Futures
There are a number of potential future directions for research on 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95%. These include further investigation into its mechanism of action, as well as exploring its potential applications in drug design and development. Additionally, further research could be done on the biochemical and physiological effects of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95%, as well as its potential toxicity. Finally, further research could be done on the synthesis of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95%, in order to optimize the process and increase the purity of the final product.
Méthodes De Synthèse
5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% can be synthesized via a two-step method. First, 3-N,N-dimethylsulfamoylphenol is reacted with 2-methoxyphenol in aqueous acetic acid. The reaction is carried out at a temperature of 80-90°C for two hours. The resulting product is then purified by column chromatography and recrystallized from ethanol. The purity of the final product can be up to 95%.
Propriétés
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-16(2)21(18,19)13-6-4-5-11(9-13)12-7-8-15(20-3)14(17)10-12/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQROCHNDKNEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

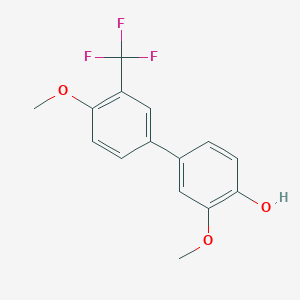
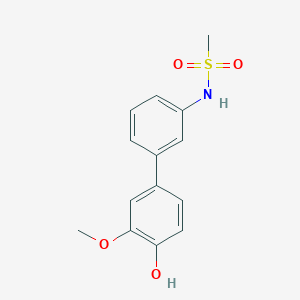
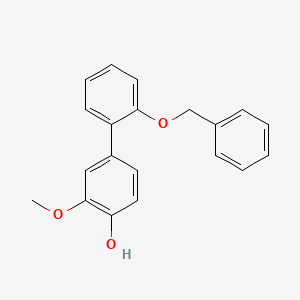


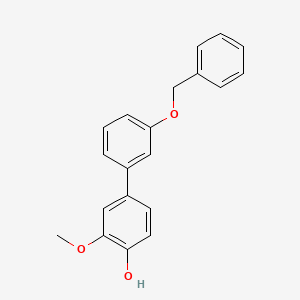
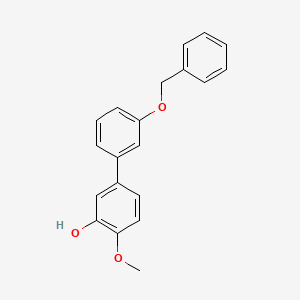

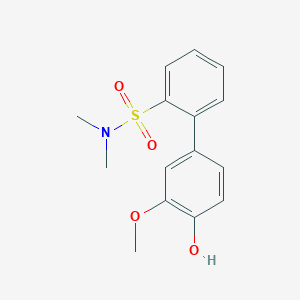
![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380483.png)
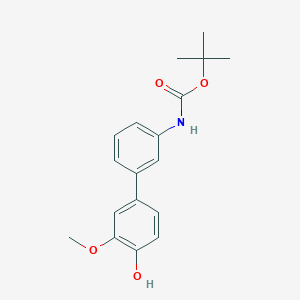
![2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380496.png)

![2-Methoxy-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380501.png)